molecular formula C14H11ClN2O B5603930 6-CHLORO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE

6-CHLORO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5603930
M. Wt: 258.70 g/mol
InChI Key: ZZLSURCVZHTTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of a chlorine atom and a phenoxymethyl group in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the reaction of 6-chloro-1H-1,3-benzodiazole with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-(phenoxymethyl)-1H-1,3-benzodiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(phenoxymethyl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Research: The compound is used as a tool to study biological pathways and molecular targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole
  • 6-Chloro-2-phenethyl-1H-benzo[d]imidazole
  • 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
  • 5,6-Dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

6-Chloro-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorine atom and phenoxymethyl group enhances its reactivity and potential as a pharmacologically active compound. Its derivatives have shown significant antiproliferative and antimicrobial activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-chloro-2-(phenoxymethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17-14(16-12)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSURCVZHTTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.